molecular formula C48H93NO10 B1257814 (2R)-N-[(Z,2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-9-en-2-yl]-2-hydroxytetracosanamide

(2R)-N-[(Z,2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-9-en-2-yl]-2-hydroxytetracosanamide

Cat. No.: B1257814
M. Wt: 844.3 g/mol
InChI Key: AQVPIVKUWUUSPC-JRRYQIPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-N-[(Z,2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-9-en-2-yl]-2-hydroxytetracosanamide is a natural product found in Ormosia sumatrana with data available.

Properties

Molecular Formula

C48H93NO10

Molecular Weight

844.3 g/mol

IUPAC Name

(2R)-N-[(Z,2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-9-en-2-yl]-2-hydroxytetracosanamide

InChI

InChI=1S/C48H93NO10/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-41(52)47(57)49-39(38-58-48-46(56)45(55)44(54)42(37-50)59-48)43(53)40(51)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h25,27,39-46,48,50-56H,3-24,26,28-38H2,1-2H3,(H,49,57)/b27-25-/t39-,40+,41+,42+,43-,44+,45-,46+,48+/m0/s1

InChI Key

AQVPIVKUWUUSPC-JRRYQIPJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCC/C=C\CCCCCCCC)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCC=CCCCCCCCC)O)O)O

Synonyms

1-O-(beta-D-glucopyranosyl)-(2S,3S,4R)-2N-((2'R)-2'-hydroxy-tetracosanoyl)-9Z-octadecene-1,3,4-triol
sumatranoside

Origin of Product

United States

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